

Technical Guide: 7-Chloro-4-hydroxyquinoline (CAS 86-99-7)

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Compound of Interest

Compound Name: 7-Chloroquinoline-2,4-diol

CAS No.: 1677-35-6

Cat. No.: B3034387

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Correcting the Nomenclature & Optimizing the Synthetic Workflow

Executive Summary & Critical Identity

Clarification[1][2][3]

Target Molecule: 7-Chloro-4-hydroxyquinoline (7-Chloroquinolin-4-ol) CAS Number: 86-99-7

Molecular Formula: C_9H_6ClNO Molecular Weight: 179.60 g/mol [1][2][3]

Technical Directive: While the user prompt references "7-Chloroquinoline-2,4-diol," CAS 86-99-7 strictly identifies 7-Chloro-4-hydroxyquinoline (also known as 7-chloro-4(1H)-quinolinone). The "2,4-diol" nomenclature typically refers to a different oxidation state (e.g., 7-chloro-2,4-dihydroxyquinoline, CAS 1823745-32-9).[1][2]

As a critical intermediate in the synthesis of 4-aminoquinoline antimalarials (Chloroquine, Hydroxychloroquine) and various kinase inhibitors, CAS 86-99-7 is the decarboxylated scaffold derived from the Gould-Jacobs reaction.[1] This guide focuses on the characterization, synthesis, and downstream application of CAS 86-99-7, while distinguishing it from the 2,4-diol to ensure experimental safety and accuracy.

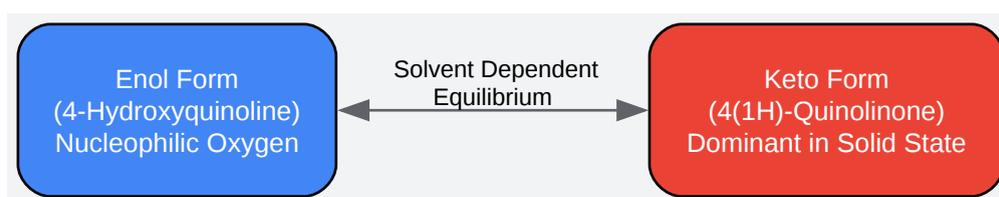
Molecular Architecture & Tautomerism

Understanding the tautomeric equilibrium of CAS 86-99-7 is prerequisite for successful solvation and reactivity.[1][2][4]

Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolinone).[1][4]

- Solid State: Crystallographic data indicates the keto form is dominant due to intermolecular hydrogen bonding (N-H[1][2][4]...O=C), resulting in a high melting point (>270°C) and poor solubility in non-polar solvents.[4]
- Solution Phase: In polar aprotic solvents (DMSO, DMF), the equilibrium shifts, but the keto form often remains significant.[4] This dictates that nucleophilic substitutions (e.g., chlorination) require activation of the tautomeric system.[4]



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Figure 1: Tautomeric equilibrium of CAS 86-99-7.[1][5] The keto form predominates in the crystal lattice.[4][5]

Physicochemical Profile[1][2][3][6][7]

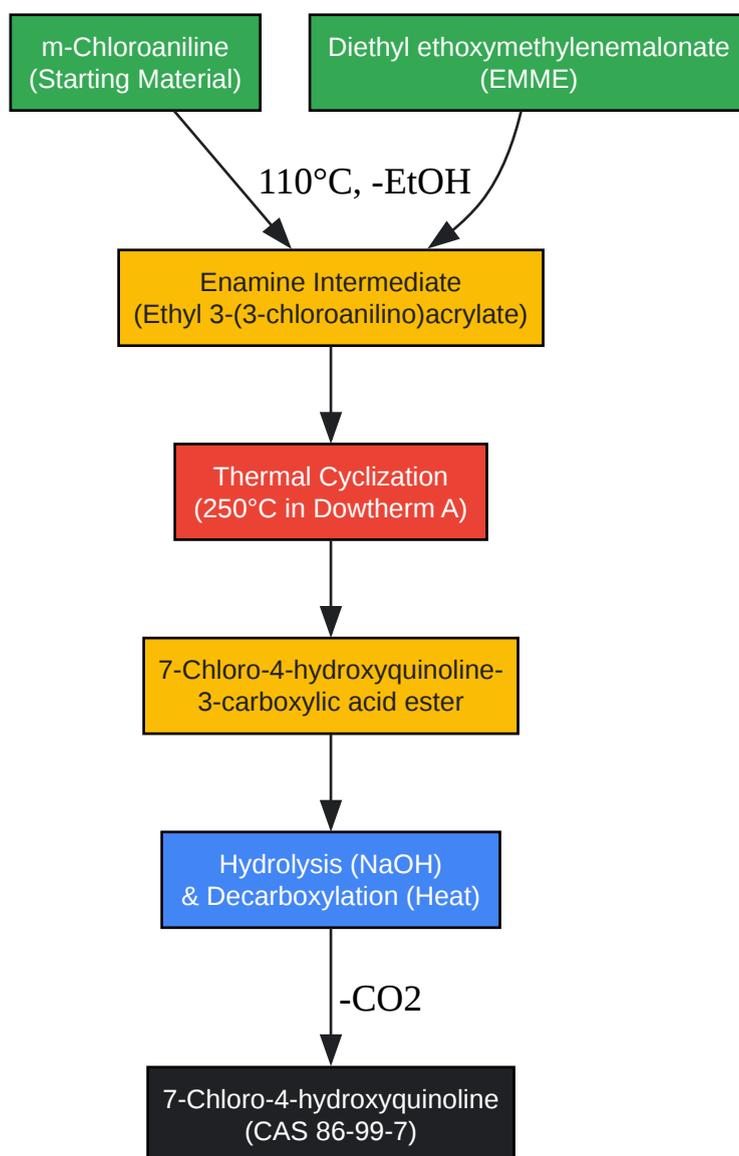
Property	Value	Technical Note
Appearance	Off-white to light brown solid	Darkens upon oxidation/light exposure.[1][2]
Melting Point	276–279 °C	High MP confirms strong intermolecular H-bonding (Keto form).[1][2]
pKa	–3.86 (Predicted)	Amphoteric; soluble in strong acids (protonation) and strong bases (deprotonation).[4]
Solubility	DMSO, DMF, hot alcohols	Insoluble in water and ether.[2] [4] Poor solubility in DCM.[1][2] [4]
Storage	Inert atmosphere, Room Temp	Hygroscopic; keep away from oxidizing agents.[1][2][4]

Synthetic Methodology: The Gould-Jacobs Reaction[1][2][8]

The industrial standard for generating CAS 86-99-7 is the Gould-Jacobs reaction.[1][2] This pathway is preferred over the Conrad-Limpach synthesis for this specific isomer because it selectively yields the 4-hydroxy isomer without significant 2-hydroxy contamination.[1]

Reaction Workflow

- Condensation: m-Chloroaniline reacts with diethyl ethoxymethylenemalonate (EMME).[1][2]
[4]
- Cyclization: Thermal cyclization in a high-boiling solvent (Dowtherm A) yields the ester.[2][4]
- Hydrolysis & Decarboxylation: Saponification followed by heat releases CO₂ to yield the target CAS 86-99-7.[1][2][4]



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Figure 2: Step-wise synthesis of CAS 86-99-7 via the Gould-Jacobs protocol.

Detailed Protocol (Self-Validating)

Step 1: Condensation (Enamine Formation)^{[2][4]}

- Reagents: m-Chloroaniline (1.0 eq), EMME (1.1 eq).
- Procedure: Mix reagents neat or in toluene. Heat to 110°C.^{[1][2][4]}

- Validation: Monitor the evolution of ethanol (distillation). The reaction is complete when ethanol cessation is observed.[4]

Step 2: Thermal Cyclization (Critical Step)

- Medium: Dowtherm A (Diphenyl ether/biphenyl mixture).[4]
- Temperature: 250°C (Reflux).
- Procedure: Add the enamine dropwise to boiling Dowtherm A.
- Mechanism: Intramolecular electrophilic aromatic substitution.[1][2][4]
- Validation: Formation of a precipitate upon cooling.[1][2][4] The ester product is often insoluble in cold Dowtherm A.[4]

Step 3: Saponification & Decarboxylation

- Reagents: 10% NaOH (aq), then HCl.
- Procedure: Reflux the ester in NaOH to form the acid salt. Acidify with HCl to precipitate the 3-carboxylic acid.[1][2][4]
- Decarboxylation: Heat the dry acid neat or in a high-boiling solvent (quinoline/Dowtherm) to 250-270°C until CO₂ evolution ceases.[1][2][4]
- Endpoint: The solid converts to CAS 86-99-7. Recrystallize from ethanol/DMF.

Downstream Application: Synthesis of 4,7-Dichloroquinoline[1][9]

The primary utility of CAS 86-99-7 is its conversion to 4,7-dichloroquinoline (CAS 86-98-6), the "key" to the chloroquine pharmacophore.[2]

Deoxychlorination Protocol

This reaction replaces the 4-hydroxy/keto group with a chlorine atom.[1][2][4]

- Reagents: Phosphorus Oxychloride (POCl_3) - Excess.[1][2][4]
- Catalyst: Trace DMF (Vilsmeier-Haack type activation).[1][2][4]
- Conditions: Reflux (105°C) for 2-4 hours.
- Workup: Quench carefully into ice water (Exothermic!). Neutralize with NH_4OH to precipitate the 4,7-dichloroquinoline.[1][2][4]

Why this works: The POCl_3 attacks the carbonyl oxygen of the keto tautomer, converting it into a leaving group (dichlorophosphate), which is then displaced by the chloride ion.[4]

Analytical Validation

To ensure the identity of CAS 86-99-7 (and distinguish it from the 2,4-diol or isomers), use the following markers:

Method	Expected Signal	Interpretation
^1H NMR (DMSO- d_6)	$\delta \sim 11.8$ ppm (Broad Singlet)	Indicates N-H proton of the quinolone form (confirms keto tautomer).[1][2]
^1H NMR (Aromatic)	Doublet at $\delta 8.05$ (H5), Singlet at $\delta 7.6$ (H8)	Characteristic splitting for 7-substituted quinolines.[4]
IR Spectroscopy	$1630\text{--}1650\text{ cm}^{-1}$ (Strong)	C=O stretching (Amide I band), confirming the quinolone structure.[4]
Mass Spec (ESI)	$[\text{M}+\text{H}]^+ = 180.02$	Matches $\text{C}_9\text{H}_6\text{Cl}_2\text{NO}$.[4]

Safety & Handling (E-E-A-T)

Hazard Classification:

- Skin/Eye Irritant: Causes serious eye irritation (H319).[4]
- Inhalation: May cause respiratory irritation (H335).[4]

Handling Protocols:

- Dust Control: The solid is fine and easily aerosolized.[1][2][4] Use a powder hood or local exhaust ventilation.[1][2][4]
- POCl₃ Safety: When converting to the dichloro- derivative, strictly avoid water contact with POCl₃. [1][2][4] Quenching releases massive amounts of HCl gas; use a caustic scrubber.[2][4]
- PPE: Nitrile gloves, lab coat, and full-face shield during high-temp synthesis.[1][2][4]

References

- Organic Syntheses. "4,7-Dichloroquinoline." Org.[1][2][4][6][7][8] Synth.1948, 28,[4] 38. [Link\[4\]](#)
- PubChem. "7-Chloro-4-hydroxyquinoline (CAS 86-99-7)."[1][2][6] National Library of Medicine.[4][Link\[4\]](#)
- Surrey, A. R., & Hammer, H. F. "The Preparation of 7-Chloro-4-(4-(N-ethyl-N-b-hydroxyethylamino)-1-methylbutylamino)quinoline Diphosphate (Hydroxychloroquine)." Journal of the American Chemical Society, 1950, 72(4), 1814–1815.[4] [Link\[4\]](#)
- ChemicalBook. "7-Chloroquinolin-4-ol Properties and Synthesis." [Link](#)

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Sources

- 1. 86-99-7|7-Chloroquinolin-4-ol|BLD Pharm [bldpharm.com]
- 2. 70254-43-2|Quinoline-2,4-diol|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. prepchem.com [prepchem.com]

- [5. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [6. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [7. CAS 86-99-7: 7-chloroquinolin-4-ol | CymitQuimica \[cymitquimica.com\]](https://www.cymitquimica.com)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- To cite this document: BenchChem. [Technical Guide: 7-Chloro-4-hydroxyquinoline (CAS 86-99-7)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3034387#7-chloroquinoline-2-4-diol-cas-number-86-99-7\]](https://www.benchchem.com/product/b3034387#7-chloroquinoline-2-4-diol-cas-number-86-99-7)

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